Indole-3-carboxaldehído-13C

Descripción general

Descripción

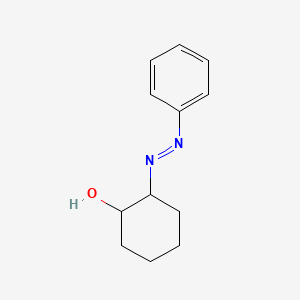

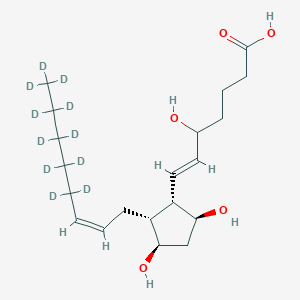

Indole-3-carboxaldehyde-13C, also known as ICA-13C, is a derivative of indole-3-carboxaldehyde . It can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles . It is an active metabolite of tryptophan and a synthetic intermediate .

Synthesis Analysis

The 1H NMR analysis of synthesized compounds were performed on a BRUKER AVANCE II 500 MHz spectrometer whereas 13C NMR analysis were recorded on a 125 MHz NMR spectrometer .Molecular Structure Analysis

Derived from indole-3-carboxaldehyde, a cyclic aldehyde with the molecular formula CE(13C)H&NO, ICA-13C holds great significance in numerous biochemical and physiological processes .Chemical Reactions Analysis

Indole-3-carboxaldehyde can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .Physical And Chemical Properties Analysis

ICA-13C has a molecular weight of 146.15 g/mol . Its properties include being a colorless, volatile liquid with a pungent odor, soluble in water and alcohols .Aplicaciones Científicas De Investigación

Restauración de la integridad de la mucosa intestinal

El Indole-3-carboxaldehído (3-IAld) es conocido por restaurar la integridad de la mucosa intestinal y proteger contra la fibrosis hepática en la colangitis esclerosante murina. Promueve la homeostasis inmunitaria de la mucosa en una variedad de entornos preclínicos. El compuesto es capaz de aliviar la inflamación hepática y la fibrosis al modular la microbiota intestinal y activar el eje del receptor de hidrocarburos arilo-IL-22 para restaurar la integridad de la mucosa .

Síntesis de moléculas basadas en triptófano

Los estudios que utilizan Indole-3-carboxaldehído-13C a menudo se centran en su papel en la síntesis de moléculas basadas en triptófano. Los investigadores examinan cómo este aldehído marcado se incorpora a estructuras más grandes .

Investigación sobre el crecimiento y desarrollo de las plantas

El this compound es fundamental en la investigación sobre el crecimiento y desarrollo de las plantas. Los derivados del indol están estrechamente relacionados con compuestos que tienen actividad hormonal vegetal .

Cinética enzimática y estudios metabólicos

El this compound encuentra aplicación en una amplia gama de experimentos de laboratorio y esfuerzos de investigación científica. Juega un papel fundamental en la cinética enzimática y los estudios metabólicos .

Sustrato para diversas enzimas

Este compuesto actúa como sustrato para diversas enzimas y participa activamente en diversos procesos metabólicos

Mecanismo De Acción

Target of Action

Indole-3-carboxaldehyde-13C, also known as I3C, is a compound that has been studied for its potential bioactive properties . It has been found to interact with various targets, including endothelial cells , and is involved in the synthesis of tryptophan-based molecules . It is also instrumental in research on plant growth and development, as indole derivatives are closely related to compounds with plant hormone activity .

Mode of Action

I3C interacts with its targets through various mechanisms. For instance, it has been found to attenuate the release of pro-inflammatory cytokines and ROS levels in endothelial cells . Additionally, I3C undergoes a copper-catalyzed reaction with various dihalides in basic conditions to form N-alkyl/aryl substitutions .

Biochemical Pathways

I3C is involved in several biochemical pathways. It is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . It also plays a role in the synthesis of tryptophan-based molecules . Moreover, it contributes to the field of environmental science, where it aids in the detection and quantification of indolic compounds in environmental samples .

Pharmacokinetics

It is known that i3c is rapidly absorbed, distributed, and eliminated from plasma and tissues . The highest concentrations of I3C are detected in the liver, where levels are approximately 6-fold higher than those in the plasma .

Result of Action

The action of I3C results in various molecular and cellular effects. For instance, it has been found to have antibacterial , antiviral , antifungal , and antioxidant activities. Moreover, it has been studied for its ability to form Schiff bases and their complexes through the condensation reaction of its aldehyde group with various amine derivatives .

Action Environment

The action of I3C can be influenced by various environmental factors. For instance, the presence of copper ions can facilitate the copper-catalyzed reaction of I3C with various dihalides . Moreover, the stability of I3C and its derivatives can be affected by the pH and temperature of the environment .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Indole-3-carboxaldehyde-13C is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . It interacts with various enzymes and proteins, including aromatic amino acid aminotransferase (ArAT), which catalyzes its production in the gut microbiota . Cytochrome P450 (CYP) 71B6 is also involved in its biosynthesis, converting indole-3-acetonitrile into Indole-3-carboxaldehyde-13C .

Cellular Effects

Indole-3-carboxaldehyde-13C has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate radiation-induced hematopoietic injury by enhancing hematopoietic stem and progenitor cell quiescence . It also suppresses intracellular reactive oxygen species production and inhibits apoptosis in irradiated hematopoietic stem and progenitor cells .

Molecular Mechanism

The molecular mechanism of action of Indole-3-carboxaldehyde-13C involves its binding interactions with biomolecules and changes in gene expression. For example, it has been shown to significantly increase hematopoietic stem and progenitor cell quiescence, thus conferring these cells with resistance against radiation injury . This suggests that Indole-3-carboxaldehyde-13C exerts its effects at the molecular level through modulation of cell cycle dynamics.

Temporal Effects in Laboratory Settings

It has been shown to extend the lifespan of mice after high-dose ionizing radiation exposure , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Indole-3-carboxaldehyde-13C vary with different dosages. For instance, it has been shown to improve survival in a dose-dependent manner in lethally irradiated mice .

Metabolic Pathways

Indole-3-carboxaldehyde-13C is involved in the tryptophan metabolic pathway . It is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzymes involved in this pathway include aromatic amino acid aminotransferase (ArAT) and Cytochrome P450 (CYP) 71B6 .

Propiedades

IUPAC Name |

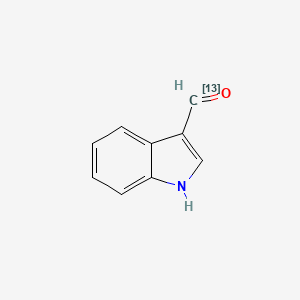

1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNJUISKUQQNIM-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675975 | |

| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093452-52-8 | |

| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)

![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)